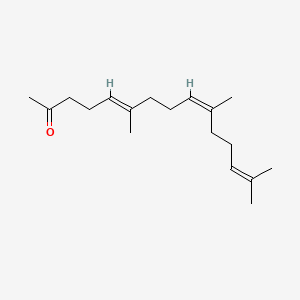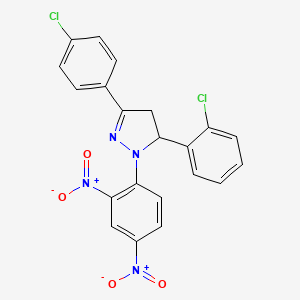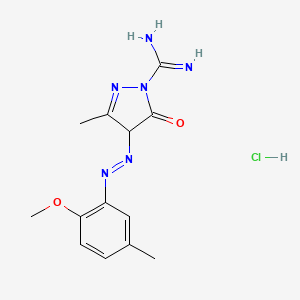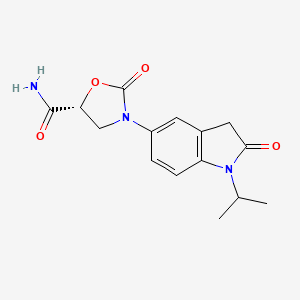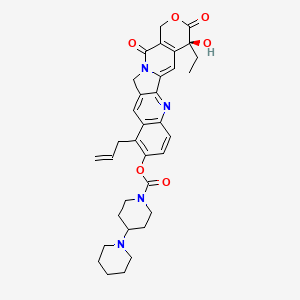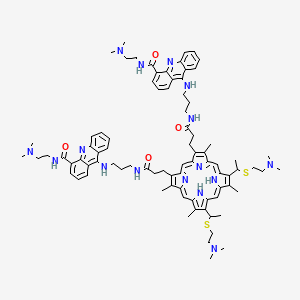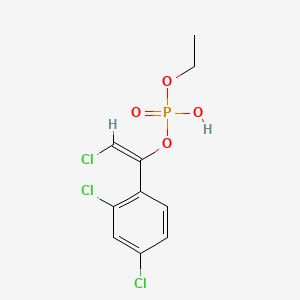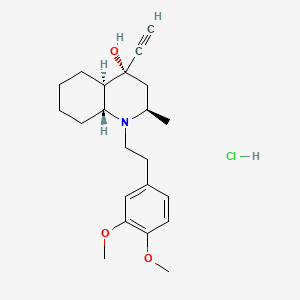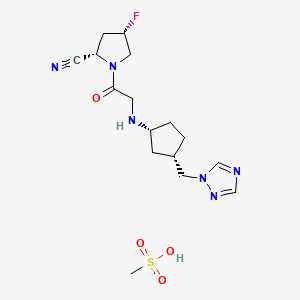
Melogliptin mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melogliptin mesylate is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4). It is primarily investigated for its potential use in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, which in turn enhance the secretion of insulin and decrease the levels of glucagon, thereby improving glycemic control in patients with type 2 diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of melogliptin mesylate involves several steps, starting from the appropriate precursor molecules. The key steps typically include the formation of the core structure, followed by the introduction of functional groups necessary for DPP-4 inhibition. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Melogliptin mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying DPP-4 inhibition and the design of similar inhibitors.
Biology: Research focuses on its effects on cellular pathways and its potential to modulate metabolic processes.
Industry: It is explored for its potential use in developing new antidiabetic therapies and as a reference compound in pharmaceutical research.
Mecanismo De Acción
Melogliptin mesylate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which enhance insulin secretion and decrease glucagon levels. This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
Melogliptin mesylate is unique in its specific molecular structure, which confers high selectivity and potency for DPP-4 inhibition. Compared to other DPP-4 inhibitors, this compound has shown a favorable safety and tolerability profile, with a low incidence of hypoglycemia and neutral effects on body weight .
Propiedades
Número CAS |
869368-93-4 |
|---|---|
Fórmula molecular |
C16H25FN6O4S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C15H21FN6O.CH4O3S/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21;1-5(2,3)4/h9-14,19H,1-4,6-8H2;1H3,(H,2,3,4)/t11-,12-,13+,14-;/m0./s1 |
Clave InChI |
IAWFHPXSNMKWIL-QVYXHAGSSA-N |
SMILES isomérico |
CS(=O)(=O)O.C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
SMILES canónico |
CS(=O)(=O)O.C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


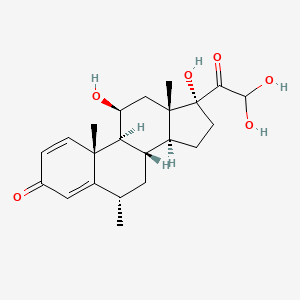
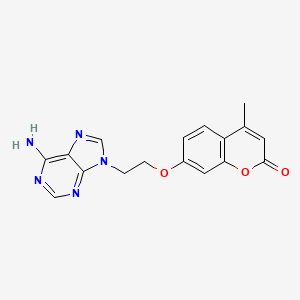
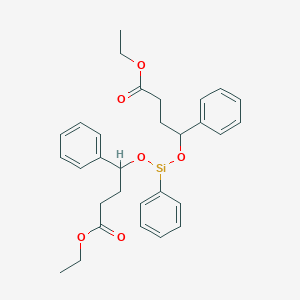

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
